Buphedrone

Description

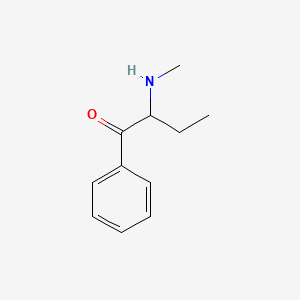

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

408332-79-6 |

|---|---|

Formule moléculaire |

C11H15NO |

Poids moléculaire |

177.24 |

Nom IUPAC |

2-(methylamino)-1-phenylbutan-1-one |

InChI |

InChI=1S/C11H15NO/c1-3-10(12-2)11(13)9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3 |

Clé InChI |

DDPMGIMJSRUULN-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C1=CC=CC=C1)NC |

SMILES canonique |

CCC(C(=O)C1=CC=CC=C1)NC |

Autres numéros CAS |

408332-79-6 |

Séquence |

X |

Synonymes |

buphedrone |

Origine du produit |

United States |

Chemical Synthesis and Analog Design

Established Synthetic Pathways for Buphedrone

This compound (α-methylamino-butyrophenone) was initially synthesized in 1928. nih.govchembase.cnnih.gov As a member of the synthetic cathinone (B1664624) class, its synthesis generally involves organic reactions common to this group, such as nucleophilic substitutions and reductive amination. wikipedia.org Many cathinone analogues, including this compound, were historically prepared as intermediates in the synthesis of ephedrine (B3423809) analogues. nih.gov While specific detailed pathways for the original 1928 synthesis of this compound are not broadly disseminated in readily accessible literature, the broader synthetic strategies for cathinones are well-documented. This compound is considered a homolog of methcathinone (B1676376), nih.gov and methcathinone itself can be produced through the oxidation of ephedrine. nih.gov this compound as a free base is known to be unstable and prone to dimerization, leading to its common commercial availability and handling as various salts, most frequently as its hydrochloride salt. nih.govwikipedia.orgchem960.com

Design and Synthesis of this compound Analogues

The design of this compound analogues, like other synthetic cathinones, involves systematic modifications to the core cathinone scaffold. This scaffold is characterized by a β-keto phenethylamine (B48288) structure. wikipedia.orgwikipedia.org Modifications can occur at several key positions: the aromatic ring, the aliphatic side chain, and the terminal amino group. nih.govnih.gov

Common structural modifications observed in this compound and its analogues include:

Homologation of the α-alkyl group: this compound itself exemplifies this, possessing an ethyl group at the α-position, making it an "extended" cathinone analogue compared to compounds with a methyl group at this position. handwiki.org Further extension of this chain leads to compounds like pentylone. handwiki.org

N-alkylation of the amine group: The N-methyl group in this compound can be modified. For instance, N-ethylthis compound features an N-ethyl substituent. wikipedia.org Other N-alkylated cathinones include methcathinone and mephedrone (B570743).

Substitutions on the aromatic ring: Various substituents can be introduced onto the phenyl ring. Examples include methyl groups (e.g., 4-methylmethcathinone, also known as mephedrone), methoxy (B1213986) groups (e.g., methedrone), or halogens (e.g., fluoromethcathinones). nih.govhandwiki.org

Incorporation of cyclic structures: Some analogues feature the nitrogen atom as part of a cyclic structure, such as a pyrrolidine (B122466) ring, as seen in compounds like 3,4-methylenedioxypyrovalerone (MDPV) or α-pyrrolidinopropiophenone (α-PPP). handwiki.org

These modifications are often pursued by clandestine chemists to create new derivatives that may circumvent legal restrictions, leading to a continuous emergence of novel compounds. nih.govnih.gov

Impact of Structural Modifications on Chemical Reactivity within Cathinone Scaffolds

Structural modifications within the cathinone scaffold significantly influence their chemical reactivity and, consequently, their physicochemical and pharmacokinetic properties. The presence of the β-keto functional group, a defining characteristic of cathinones, distinguishes their chemical properties from their phenethylamine counterparts. wikipedia.org

Key impacts of structural modifications include:

Lipophilicity and Pharmacokinetics: The length of the α-alkyl chain has a notable impact on pharmacokinetic profiles. Studies on methylone, butylone (B606430), and pentylone, which differ by the length of their α-alkyl chain, demonstrated that increasing the chain length generally leads to higher plasma maximum concentrations (Cmax) and area under the curve (AUC0–∞), as well as longer half-lives (t1/2) in plasma. This is consistent with increased lipophilicity. However, a contrasting effect was observed in the central nervous system (CNS), where shorter α-alkyl chains (as in methylone and butylone) resulted in higher Cmax and AUC0–∞ values in the CNS compared to pentylone. This highlights differential pharmacokinetic properties between plasma and CNS based on α-alkyl chain length.

Table 1: Impact of α-Alkyl Chain Length on Pharmacokinetics in Rats (20 mg/kg subcutaneous dose)

| Compound | α-Alkyl Chain | Plasma Cmax (relative) | Plasma AUC0–∞ (relative) | Plasma t1/2 (relative) | CNS Cmax (relative) | CNS AUC0–∞ (relative) |

| Methylone | -CH3 | Lower | Lower | Shorter | Higher | Higher |

| Butylone | -CH2CH3 | Intermediate | Intermediate | Intermediate | Higher | Higher |

| Pentylone | -CH2CH2CH3 | Highest | Highest | Longest | Lower | Lower |

Transporter Selectivity: Substitutions on the aromatic ring can alter the selectivity of cathinones for monoamine transporters (dopamine transporter (DAT), serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET)). For instance, quantitative structure-activity relationship (QSAR) analyses have shown that the steric bulk of para-substituents on the cathinone scaffold can shift selectivity, with larger substituents favoring SERT. nih.govnih.gov Dimethyl substitution on the phenyl ring of methcathinone (MCAT) can lead to higher SERT selectivity and more potent inhibition at SERT compared to DAT. nih.gov The presence of a p-trifluoromethyl (p-CF3) group can enhance SERT selectivity and result in reduced potency at inhibiting DAT. nih.gov

Amine Group Modifications: N-ethyl analogues of cathinones have been observed to be more potent dopamine (B1211576) uptake inhibitors. Conversely, ring expansion of the pyrrolidine moiety to a piperidine (B6355638) ring can significantly decrease potency at DAT.

Stability: The inherent chemical stability of this compound as a free base is low, making it prone to dimerization. This chemical characteristic necessitates its conversion to more stable salt forms, such as the hydrochloride, for practical handling and storage. nih.gov

These structural modifications underscore the complex interplay between chemical structure and reactivity, which in turn dictates the broader chemical and pharmacological profiles of synthetic cathinones.

Advanced Pharmacological Characterization

In Vitro Studies of Neurotransmitter Transporter Interactions

Buphedrone's primary pharmacological effects are mediated through its interactions with monoamine transporters, specifically the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. These interactions modulate the reuptake and, in some cases, the release of these neurotransmitters from the synaptic cleft.

This compound has demonstrated a preferential inhibitory effect on dopamine (DA) uptake. It acts as a stimulant by potentiating dopamine release from nerve terminals in the brain, thereby increasing extracellular dopamine concentrations. researchgate.netmmu.ac.uk Studies have classified this compound as a dopamine uptake inhibitor. acs.org Quantitative analysis of its potency at the human dopamine transporter (hDAT) reveals an IC50 value of 1.3 µM for uptake inhibition. smw.ch This inhibition mechanism contributes to the enhanced dopaminergic activity observed with this compound.

This compound also interacts significantly with the norepinephrine transporter (NET). It has been identified as a potent norepinephrine (NE) uptake inhibitor and has been shown to release NE. acs.org The inhibitory potency of this compound at the norepinephrine transporter is reported with an IC50 value of 4.2 µM. smw.ch All cathinones, including this compound, are generally considered potent NE uptake inhibitors. acs.org

In contrast to its potent interactions with DAT and NET, this compound exhibits a considerably lower affinity for the serotonin transporter (SERT). Studies indicate that this compound has little to no significant activity at SERT, with an IC50 value greater than 100 µM for serotonin uptake inhibition. smw.chnih.gov This profile suggests a selectivity for catecholamine transporters (dopamine and norepinephrine) over the serotonin transporter.

Table 1: In Vitro Monoamine Transporter Inhibition Potency of this compound

| Transporter | IC50 (µM) | Mechanism |

| DAT | 1.3 | Uptake Inhibition, Potentiation of Release |

| NET | 4.2 | Uptake Inhibition, Release |

| SERT | >100 | Low Affinity/Inhibition |

In vitro studies characterizing the interactions of compounds like this compound with neurotransmitter transporters and receptors typically utilize human embryonic kidney 293 (HEK293) cells that are stably transfected with the respective human monoamine transporters (hDAT, hNET, hSERT). acs.orgsmw.ch For uptake inhibition assays, cells are commonly preincubated with varying concentrations of the test compound (e.g., 1–100 µM) for a defined period (e.g., 10 minutes) before the addition of radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin). mmu.ac.uk The uptake of the radiolabeled neurotransmitter is then measured and normalized to control conditions. mmu.ac.uk

For transporter binding affinity assays, competition binding experiments are performed using specific radioligands. The binding affinity constants (Ki) are calculated based on the compound's capacity to displace the radioligand from the transporter. nih.gov Methodological consistency is paramount, as discrepancies in results can arise from variations in cell lines, buffer pH, or solvent carriers (e.g., DMSO vs. saline). mmu.ac.uk Replicating experiments with blinded samples and applying rigorous statistical analysis, such as ANOVA with post-hoc tests, are crucial for validating findings. mmu.ac.uknih.gov

Receptor Ligand Binding Studies

Beyond transporter interactions, the direct binding of this compound to various neurotransmitter receptors is also investigated to understand its full pharmacological profile.

This compound has been shown to produce its rewarding properties primarily through the activation of dopamine D1 receptors. smw.chservice.gov.ukdrugsandalcohol.ieplos.orgnih.govresearchgate.net In studies utilizing mouse models, treatment with this compound supported conditioned place preference (CPP) and enhanced locomotor activity. smw.chservice.gov.ukresearchgate.net The involvement of the D1 receptor was specifically demonstrated by the observation that SCH23390, a selective D1 dopamine antagonist, prevented this compound-induced CPP and blocked the increase in locomotor activity. smw.chservice.gov.ukresearchgate.net In contrast, raclopride, a D2 dopamine antagonist, had no effect on this compound-induced CPP and only partially attenuated locomotor activation. smw.chservice.gov.ukresearchgate.net Furthermore, repeated administration of this compound led to an increase in D1 dopamine receptor expression in the dorsal striatum and nucleus accumbens in mice, further supporting the role of D1 receptor activation in its effects. smw.chservice.gov.ukresearchgate.net While direct in vitro binding affinity (Ki) or functional (EC50) values for this compound at specific dopamine receptor subtypes (e.g., D1) are not widely reported in the immediate literature, the robust functional and behavioral evidence strongly implicates D1 receptor activation as a key mechanism.

Table 2: Key Dopamine Receptor Interactions of this compound (Functional Evidence)

| Receptor Subtype | Interaction Type | Functional Outcome (in vivo) | Antagonist Effect |

| D1 | Activation | Conditioned Place Preference, Increased Locomotor Activity | Prevented by SCH23390 (D1 antagonist) |

| D2 | No significant effect | No effect on Conditioned Place Preference, Partial attenuation of locomotor activity | Raclopride (D2 antagonist) |

Serotonin Receptor Subtype Investigations

The pharmacological characterization of this compound indicates its primary mechanism of action involves interactions with monoamine transporters, particularly those for norepinephrine (NE) and dopamine (DA), leading to uptake inhibition and release of these neurotransmitters. wikipedia.orgkaysnyderattorney.com While its main effects are attributed to these interactions, investigations into its binding to serotonin (5-HT) receptors have also been conducted.

This compound has demonstrated binding affinity for specific serotonin receptor subtypes. Research indicates that this compound exhibits a binding affinity (Ki) of 95 nM at the serotonin 5-HT2A receptor and 41 nM at the 5-HT2C receptor. nih.gov This suggests that this compound can interact with these serotonin receptor subtypes, although its primary effects are more strongly linked to monoamine transporter modulation.

For context within the broader class of substituted methcathinones, studies have shown that these compounds generally act as low potency partial agonists at human 5-HT1A receptors, antagonists at human 5-HT2A receptors, and weak antagonists at human 5-HT2C receptors. researchgate.net However, it is important to note that direct interactions with serotonin, dopamine, and sigma-1 receptors may not fully explain the psychoactive effects of these compounds, with the primary mechanisms of action often being attributed to their roles as inhibitors or substrates of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. researchgate.net Other studies on certain cathinones have also indicated a general lack of relevant binding to other monoamine receptors, emphasizing their transporter-centric pharmacology. kaysnyderattorney.comrroij.com

Table 1: this compound Serotonin Receptor Binding Affinities

| Receptor Subtype | Binding Affinity (Ki) |

| 5-HT2A | 95 nM |

| 5-HT2C | 41 nM |

Enantioselective Pharmacology of this compound and its Isomers

This compound is a chiral compound, meaning it exists as non-superimposable mirror images, known as enantiomers. wikipedia.orgnih.gov These enantiomers, typically designated as R- and S-forms, can exhibit distinct pharmacological properties, including differences in potency, affinity for target receptors or transporters, and even varying biological activities or toxicological profiles within biological systems. nih.govnih.govmdpi.com Despite these potential differences, many synthetic cathinones, including this compound, are often distributed as racemic mixtures, containing equal amounts of both enantiomers. nih.gov

Differential Enantiomeric Potency and Affinity

While the general principle of enantioselectivity is well-established across various chiral drugs, including synthetic cathinones, specific detailed pharmacological data regarding the differential potency and affinity of the individual enantiomers of this compound (R-buphedrone and S-buphedrone) are not extensively documented in the current scientific literature.

However, insights from studies on other synthetic cathinones provide a framework for understanding potential enantiomeric differences in this compound. For many cathinones, the S-enantiomer is typically found to be more pharmacologically active and exhibits stronger stimulatory effects. For instance:

In naturally occurring cathinone (B1664624), the S-enantiomer is the primary active compound responsible for central nervous system stimulation. nih.gov

For mephedrone (B570743) (4-methylmethcathinone), both R- and S-enantiomers show similar potency as substrates at dopamine transporters (DAT), but the S-enantiomer is significantly more potent (approximately 50-fold) than the R-enantiomer in promoting serotonin (5-HT) release via the serotonin transporter (SERT). nih.gov The R-enantiomer of mephedrone has been suggested to be primarily responsible for its rewarding and reinforcing properties.

Studies on α-PVP (alpha-pyrrolidinopentiophenone) demonstrated that the S-enantiomer was considerably more potent (up to 30-fold) than the R-enantiomer in inhibiting dopamine and norepinephrine uptake, and in increasing locomotor activity.

Similarly, for methcathinone (B1676376), the S-enantiomer has been reported to display stronger central nervous system stimulatory effects.

These findings suggest a general trend within the cathinone class where the S-enantiomer often contributes more significantly to the stimulant and monoamine-releasing properties. While this trend is observed for related compounds, specific quantitative data on the differential potency and affinity of R-buphedrone and S-buphedrone would be necessary for a precise characterization of this compound's enantioselective pharmacology.

Metabolism and Biotransformation Pathways

Identification of Phase I Metabolites

Phase I metabolism introduces or exposes functional groups on the buphedrone molecule, making it more amenable to subsequent Phase II conjugation. csic.eslongdom.org Key Phase I pathways for this compound include N-dealkylation, reduction of the beta-ketone group, and aromatic hydroxylation. researchgate.netnih.govresearchgate.net

N-Dealkylation Pathways

N-dealkylation is a significant metabolic pathway for this compound, involving the removal of the methyl group from the nitrogen atom. researchgate.netnih.govresearchgate.net This reaction yields northis compound (2-amino-1-phenylbutan-1-one), a primary amine metabolite. soft-tox.org Studies in mice have shown that metabolites resulting from N-dealkylation are among the most excreted. researchgate.netnih.gov This pathway is common among N-alkylated synthetic cathinones. researchgate.netmdpi.commurdoch.edu.aumdpi.com

Beta-Ketone Reduction Metabolites

Reduction of the beta-ketone group (C=O) to a hydroxyl group (-OH) is another major Phase I metabolic route for this compound and many other synthetic cathinones. researchgate.netnih.govresearchgate.netmdpi.commdpi.comnih.gov This reaction produces beta-hydroxy metabolites, specifically 2-methylamino-1-phenylbutan-1-ols. soft-tox.orgcaymanchem.com These metabolites exist as diastereomers due to the creation of a new chiral center at the beta-carbon. soft-tox.orgcaymanchem.com Beta-ketone reduction metabolites, including the reduced and N-dealkylated forms, have been identified as important indicators of this compound use. soft-tox.orgnih.gov

Aromatic Hydroxylation Pathways (e.g., 4-Aryl Hydroxylation)

Aromatic hydroxylation, particularly at the para position (4-aryl hydroxylation) of the phenyl ring, has also been identified as a metabolic pathway for this compound. researchgate.netnih.gov This reaction introduces a hydroxyl group onto the aromatic ring. While hydroxylation can occur at different positions, 4-aryl hydroxylation has been specifically detected for this compound. researchgate.netnih.gov Hydroxylation on the aromatic ring is a known Phase I reaction for some synthetic cathinones and amphetamines. researchgate.netmdpi.comnih.gov

Based on research findings, a summary of identified Phase I metabolites and their formation pathways is presented in the table below:

| Metabolite Name | Formation Pathway(s) | Notes |

| Northis compound | N-Dealkylation | Primary amine metabolite. soft-tox.org Most excreted N-dealkylation product. researchgate.netnih.gov |

| 2-methylamino-1-phenylbutan-1-ol | Beta-Ketone Reduction | Diastereomeric beta-hydroxy metabolites. soft-tox.orgcaymanchem.com |

| 2-amino-1-phenylbutan-1-ol | Beta-Ketone Reduction and N-Dealkylation | Formed by sequential or combined reactions. soft-tox.orgnih.gov |

| Hydroxythis compound (e.g., 4-hydroxy) | Aromatic Hydroxylation (e.g., 4-aryl hydroxylation) | Hydroxylation on the phenyl ring. researchgate.netnih.gov |

Characterization of Phase II Metabolites

Phase II metabolism involves the conjugation of this compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and promoting excretion. csic.eslongdom.org The primary Phase II pathways reported for synthetic cathinones, including this compound metabolites, are glucuronidation and sulfation. researchgate.netcsic.esresearchgate.netmdpi.comlongdom.org

Glucuronidation Conjugates

Glucuronidation is a major Phase II metabolic pathway catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. longdom.org In this process, glucuronic acid is attached to the drug or its metabolites, particularly those with hydroxyl or carboxyl groups. longdom.org Glucuronidation conjugates of this compound metabolites, such as hydroxylated or beta-reduced forms, have been tentatively identified. researchgate.netnih.gov This conjugation significantly increases the polarity and facilitates renal excretion. longdom.org

Sulfation Conjugates

Based on research findings, a summary of characterized Phase II metabolites and their formation pathways is presented in the table below:

| Metabolite Name | Formation Pathway(s) | Notes |

| Glucuronides of Phase I Metabolites | Glucuronidation of hydroxylated or beta-reduced forms | Tentatively identified conjugates. researchgate.netnih.gov |

| Sulfates of Phase I Metabolites (less common) | Sulfation of hydroxylated metabolites | Identified for synthetic cathinones, potentially for this compound. researchgate.netmdpi.com |

Cytochrome P450 Enzyme System Involvement

The cytochrome P450 (CYP) enzyme system plays a significant role in the Phase I metabolism of many xenobiotics, including synthetic cathinones. mdpi.comnih.govmdpi.com These enzymes are predominantly found in the liver and are responsible for the oxidative metabolism of a large percentage of clinical drugs. nih.govmdpi.com

Role of Specific CYP Isoforms (e.g., CYP2D6, CYP3A4, CYP1A2, CYP2B6, CYP2C19)

Specific CYP isoforms are involved in the metabolism of synthetic cathinones. While comprehensive data specifically on this compound's interaction with all these isoforms is limited in the search results, studies on related synthetic cathinones provide insight into potential pathways. CYP2D6 and CYP3A4 are major contributors to drug metabolism among the CYP enzymes. mdpi.com CYP2D6 has been indicated to play a crucial role in the Phase I metabolism of some synthetic cathinones, such as 4-methylmethcathinone (4-MMC). iisj.in CYP2C19 is also mentioned in the context of metabolizing certain cathinone (B1664624) derivatives. mdpi.com

One study specifically investigated the interaction of this compound with CYP enzyme systems using a human liver microsomal preparation. okstate.edu This research determined the half-maximal inhibitory concentration (IC50) of this compound for CYP2D6, indicating an inhibitory interaction with this isoform. okstate.edu

In Vitro Microsomal Assays for Metabolic Profiling

In vitro microsomal assays are a common method for studying the metabolic profiling of compounds like this compound. benchchem.comfrontiersin.orgevotec.comsrce.hr Liver microsomes, particularly human liver microsomes (HLM), contain membrane-bound drug-metabolizing enzymes, including CYPs, and are valuable tools for assessing in vitro intrinsic clearance and identifying metabolites. evotec.comsrce.hr These assays typically involve incubating the compound with microsomes in the presence of necessary cofactors, such as NADPH, which is required for CYP activity. frontiersin.orgsrce.hr

Studies utilizing human liver microsomes have been instrumental in elucidating the metabolic pathways of various synthetic cathinones, including the identification of metabolite structures. frontiersin.orgnih.gov While specific detailed findings from such assays solely focused on this compound's complete metabolic profile across multiple CYP isoforms were not extensively detailed in the provided search results, the methodology is established for this class of compounds. frontiersin.orgevotec.comsrce.hrnih.gov

Computational Prediction of Metabolic Pathways for this compound Analogs

Computational tools and in silico platforms are increasingly used to predict the metabolic pathways of novel compounds, including this compound analogs. benchchem.comresearchgate.netchemrxiv.org These methods can simulate Phase I and Phase II metabolism and utilize models based on CYP isoforms like CYP2D6, CYP3A4, and others. benchchem.comresearchgate.net Inputting the chemical structure, such as the SMILES string, into these platforms allows for the prediction of potential metabolic transformations. benchchem.com

Computational approaches, such as Density Functional Theory (DFT), have been applied to study the properties and potential reactivity of synthetic cathinones, including this compound and its analogs. ni.ac.rsresearchgate.net These studies can provide insights into the likely metabolic fate based on molecular structure and electronic properties. ni.ac.rsresearchgate.net Validation of these computational predictions often involves comparison with in vitro experimental data, such as those obtained from microsomal assays. benchchem.com

Comparative Metabolism Studies with Other Synthetic Cathinones

Comparative metabolism studies with other synthetic cathinones provide valuable context for understanding this compound's biotransformation. This compound shares structural similarities with other cathinone derivatives, such as mephedrone (B570743) (4-MMC) and N-ethylhexedrone (NEH). wikipedia.orgresearchgate.netnih.gov

Research indicates that similar metabolic pathways are observed for this compound and N-ethylhexedrone in in vivo studies in mice. nih.govresearchgate.net Common metabolic transformations among synthetic cathinones include the reduction of the β-keto group, N-dealkylation, and hydroxylation of alkyl chains. mdpi.comfrontiersin.orgresearchgate.neteuropa.eunih.govresearchgate.netacs.orgmurdoch.edu.au

For instance, studies on 4-MMC metabolism in rat and human hepatocytes have identified oxidation of the methyl group and reduction of the β-keto moiety as primary pathways. iisj.inresearchgate.netnih.gov N-demethylation is also a significant metabolic route for N-alkylated cathinones. mdpi.comresearchgate.neteuropa.eumurdoch.edu.au this compound, being an N-methylated cathinone, is expected to undergo N-demethylation. okstate.edunih.govresearchgate.net Indeed, N-dealkylation has been observed as a major metabolic pathway for this compound in mice. nih.govresearchgate.net

The extent and specific routes of metabolism can vary depending on the substituents present on the cathinone structure. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net For example, synthetic cathinones with a methylenedioxy attachment to the aromatic ring may undergo demethylenation. mdpi.comeuropa.euoup.com The presence of a pyrrolidine (B122466) ring also influences metabolic pathways, often involving hydroxylation and dehydrogenation to a lactam. mdpi.comnih.gov

Comparative studies highlight that while common metabolic themes exist across the synthetic cathinone class, structural variations lead to differences in the prominence of specific pathways and the resulting metabolite profiles. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net

Mechanistic in Vitro and Preclinical Toxicological Investigations

Cellular Viability and Cytotoxicity Assessments

In vitro studies have utilized different cell models to evaluate the cytotoxic potential of buphedrone, revealing its impact on cell viability across various tissue types.

Neuronal Cell Line Models (e.g., SH-SY5Y)

Research on human neuroblastoma cell lines, such as differentiated SH-SY5Y cells, serves as a model for dopaminergic neurons and has demonstrated that this compound induces neuronal viability loss. At a concentration of 100 µM, this compound significantly reduced cell viability nih.govwikipedia.org. This reduction in viability is consistent with the concentration-dependent cytotoxicity observed for other cathinones in SH-SY5Y neuronal cells nih.goviiab.me.

A study comparing the cytotoxicity of various cathinones in differentiated human SH-SY5Y neuronal cells, assessed by the MTT assay after 24 hours of exposure, ranked this compound among the less cytotoxic compounds compared to substances like 3,4-dimethylmethcathinone (B1649914) (3,4-DMMC), mephedrone (B570743), and pentedrone (B609907) pharmacologyeducation.org.

| Compound | Cell Line (Model) | Concentration for Viability Loss / EC50 / LC50 | Observed Effect | Citation |

|---|---|---|---|---|

| This compound | SH-SY5Y (human nerve cell line) | 100 µM | Neuronal viability loss | nih.govwikipedia.org |

| This compound | SH-SY5Y (differentiated human neuroblastoma cell line) | Not specified, but ranked lower than 3,4-DMMC, mephedrone, pentedrone | Concentration-dependent toxicity, early apoptosis | nih.govpharmacologyeducation.org |

| Other Cathinones | SH-SY5Y (differentiated human neuroblastoma cell line) | 0.6 to 2.5 mM (LC50 range) | Cytotoxicity | iiab.menih.gov |

Glial Cell Line Models (e.g., Microglia)

Investigations into glial cell models, particularly microglia, indicate a differential susceptibility to this compound compared to other synthetic cathinones. While N-ethylhexedrone (NEH) caused viability loss in microglia at 100 µM, this compound did not produce similar results at this concentration, suggesting distinct cellular susceptibilities nih.govwikipedia.org. However, at a higher concentration of 400 µM, both this compound and N-ethylhexedrone elicited comparable effects on neurons nih.govwikipedia.org. Microglia are crucial immune cells in the central nervous system, and their activation or dysfunction can contribute to neurotoxicity nih.govwikipedia.org. This compound was less effective than N-ethylhexedrone in increasing microglial lysosomal biogenesis at 100 µM, though both produced the same effect on neurons at 400 µM nih.govwikipedia.org.

| Compound | Cell Line (Model) | Concentration | Observed Effect on Viability | Other Effects | Citation |

|---|---|---|---|---|---|

| This compound | Microglia | 100 µM | No similar viability loss observed | Caused early apoptosis in neurons (compared to NEH's late apoptosis/necrosis in microglia) | nih.govwikipedia.org |

| This compound | Microglia | 400 µM | Not specified | Less effective in increasing microglial lysosomal biogenesis compared to NEH at 100 µM | nih.govwikipedia.org |

Hepatocyte Models (e.g., Primary Rat Hepatocytes, HepaRG, HepG2)

The liver is a primary site for drug metabolism and is often a target for drug-induced toxicity. Studies on this compound's hepatotoxicity have utilized primary rat hepatocytes (PRH), HepaRG, and HepG2 cell lines. Primary rat hepatocytes proved to be the most sensitive model, exhibiting the lowest EC50 value for this compound at 1.57 mM after a 24-hour exposure handwiki.orgontosight.aiiiab.me.

Interestingly, co-exposure of PRH to this compound and cytochrome P450 (CYP450) inhibitors demonstrated that hepatic metabolism actually reduced the toxicity of this compound handwiki.orgontosight.aiiiab.me. This indicates that the metabolites of this compound might be less toxic than the parent compound, or that metabolic processes aid in its detoxification within hepatocytes.

| Compound | Cell Model | EC50 (24h exposure) | Sensitivity | Influence of Hepatic Metabolism | Citation |

|---|---|---|---|---|---|

| This compound | Primary Rat Hepatocytes (PRH) | 1.57 mM | Most sensitive | Reduced toxicity | handwiki.orgontosight.aiiiab.me |

| This compound | HepaRG | Not specified (less sensitive than PRH) | Less sensitive | Not specified | handwiki.orgontosight.aiiiab.me |

| This compound | HepG2 | Not specified (less sensitive than PRH) | Less sensitive | Not specified | handwiki.orgontosight.aiiiab.me |

Subcellular and Molecular Toxicological Mechanisms

Beyond general cytotoxicity, investigations have delved into the specific subcellular and molecular mechanisms through which this compound exerts its toxic effects.

Mitochondrial Dysfunction

This compound, along with other synthetic cathinones, has been shown to disrupt mitochondrial homeostasis handwiki.orgiiab.me. Mitochondrial dysfunction is a critical factor in drug-induced organ toxicities, particularly in the brain, which is highly energy-demanding nih.govwikipedia.org. The most toxic cathinones, including those structurally related to this compound, have been observed to increase reactive oxygen species (ROS) levels and/or cause mitochondrial membrane potential depolarization iiab.menih.gov. This suggests that impairment of mitochondrial function, such as reduced bioenergetics and ATP production, contributes significantly to the observed cellular damage and cell death iiab.mechembase.cnnih.gov.

Oxidative Stress Induction

A consistent finding across studies is the ability of this compound and related compounds to induce oxidative stress handwiki.orgiiab.mepharmacologyeducation.org. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates or repair the resulting damage. In the context of cathinone (B1664624) toxicity, increased levels of reactive oxygen species have been directly linked to neuronal damage and subsequent cell death iiab.mechembase.cnpharmacologyeducation.org. The involvement of oxidative stress in the cytotoxic events induced by some cathinones is further supported by the observation that antioxidants like N-acetyl-L-cysteine (NAC) can prevent the cytotoxicity caused by several of these drugs pharmacologyeducation.org. This highlights oxidative stress as a key mechanistic pathway in this compound's toxicological profile.

| Mechanistic Pathway | Observed Effect of this compound / Cathinones | Related Cellular Outcomes | Citation |

|---|---|---|---|

| Mitochondrial Dysfunction | Disruption of mitochondrial homeostasis; Increased reactive oxygen species (ROS) levels; Mitochondrial membrane potential depolarization | Impaired cellular energy production, leading to cell damage and death (e.g., apoptosis) | iiab.mehandwiki.orgnih.govchembase.cniiab.menih.gov |

| Oxidative Stress Induction | Increase in oxidative stress; Increased reactive oxygen species (ROS) production | Neuronal damage, cytotoxicity, cell death; Prevention of cytotoxicity by antioxidants (e.g., NAC) | iiab.mehandwiki.orgchembase.cniiab.mepharmacologyeducation.org |

Apoptosis and Necrotic Pathways

Investigations into the cellular toxicity of this compound reveal its capacity to induce programmed cell death, specifically through apoptotic pathways. In studies utilizing human nerve cell lines, this compound (Buph) has been observed to cause early apoptosis in microglia. This contrasts with N-Ethylhexedrone (NEH), another synthetic cathinone, which primarily induces late apoptosis and necrosis in microglia.

Beyond neuronal models, this compound has also demonstrated the ability to induce apoptotic and necrotic features in primary rat hepatocytes (PRH). This indicates a broader cellular impact across different tissue types. Generally, apoptotic cell death signs have been noted for all synthetic cathinones studied in differentiated human SH-SY5Y neuronal cells, suggesting a common mechanism of toxicity within this class of compounds. The activation of apoptosis can be triggered by various cellular stressors, including DNA damage, oxidative stress, and exposure to toxins.

Lysosomal Biogenesis Alterations

Lysosomal function is a critical aspect of cellular homeostasis, and alterations in lysosomal biogenesis can indicate cellular stress or damage. Research has shown that this compound can influence lysosomal activity. Specifically, in microglial cells, both this compound and N-Ethylhexedrone (NEH) were found to affect lysosomal biogenesis. While NEH was more potent in increasing microglial lysosomal biogenesis at a lower concentration (100 µM), this compound also produced this effect, albeit at a higher concentration (400 µM). Furthermore, in primary rat hepatocytes, this compound, along with other synthetic cathinones, was observed to increase the occurrence of acidic vesicular organelles, a finding consistent with the activation of autophagy.

Modulation of Cholinergic System (e.g., Acetylcholinesterase Inhibition)

The cholinergic system plays a vital role in various physiological processes, and its modulation, particularly through the inhibition of acetylcholinesterase (AChE), can have significant toxicological implications. AChE is the primary enzyme responsible for the hydrolysis of acetylcholine (B1216132) (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, potentially disrupting normal neurotransmission.

Studies investigating the effects of synthetic cathinones on the cholinergic system have demonstrated that all tested cathinones, including this compound, exhibit inhibitory activity against AChE. The half-maximal inhibitory concentration (IC50) values for these compounds ranged between 0.1 and 2 mM. Molecular docking analyses have provided insights into the mechanism of this inhibition, indicating that the most potent inhibitory cathinones interact with both the catalytic and peripheral anionic sites within the active gorge of the AChE enzyme.

Influence of Hepatic Metabolism on In Vitro Toxicity

The liver is a primary site for the metabolism of xenobiotics, including synthetic cathinones, and hepatic metabolism can significantly influence their toxicity. Investigations into the hepatotoxicity of this compound have utilized primary rat hepatocytes (PRH) and other cell lines. A key finding from these studies is that the hepatic metabolism of this compound can reduce its toxicity. This was demonstrated through co-exposure experiments involving PRH and cytochrome P450 (CYP450) inhibitors, which are enzymes crucial for drug metabolism. This suggests that the liver's metabolic processes may play a detoxifying role for this compound, converting it into less toxic metabolites. In contrast, hepatic metabolism was found to increase the toxicity of other cathinones like butylone (B606430) and 3,4-dimethylmethcathinone.

Comparative In Vitro Toxicological Profiles with Related Cathinones

Comparative toxicological studies are essential for understanding the relative hazards posed by different synthetic cathinones. This compound (Buph) has been compared with other related compounds, revealing distinct toxicological profiles.

In human nerve cell lines, both this compound and N-Ethylhexedrone (NEH) caused neuronal viability loss at a concentration of 100 µM. However, only NEH produced similar results in microglia, highlighting differences in cell susceptibility to these compounds. As noted previously, NEH predominantly induced microglial late apoptosis/necrosis, whereas this compound primarily led to early apoptosis. Furthermore, NEH was more potent in increasing microglial lysosomal biogenesis (100 µM vs. 400 µM for this compound).

In hepatotoxicity assessments using primary rat hepatocytes (PRH), this compound exhibited an EC50 value of 1.57 mM, indicating its cytotoxic potential. This was compared to 3,4-dimethylmethcathinone (3,4-DMMC) with an EC50 of 0.158 mM, and butylone with an EC50 of 1.21 mM, suggesting that 3,4-DMMC was the most cytotoxic among these three in this model.

A broader comparative analysis of 13 synthetic cathinones in differentiated human SH-SY5Y neuronal cells established a rank order of toxicity based on the concentration that caused 50% toxicity (LC50) after 24 hours of exposure, as measured by the MTT assay.

Table 1: Comparative In Vitro Toxicity (LC50 by MTT Assay at 24h Exposure) of Selected Cathinones in Human SH-SY5Y Neuronal Cells

| Compound | LC50 (mM) (Approximate Rank Order) |

| 3,4-Dimethylmethcathinone (3,4-DMMC) | Highest Toxicity |

| Methamphetamine (METH) | High Toxicity |

| Mephedrone | Moderate-High Toxicity |

| α-Pyrrolidinopentiophenone (α-PVP) | Moderate-High Toxicity |

| Amphetamine (AMPH) | Moderate Toxicity |

| Methedrone | Moderate Toxicity |

| Pentedrone | Moderate Toxicity |

| This compound | Moderate-Low Toxicity |

| Flephedrone | Moderate-Low Toxicity |

| α-Pyrrolidinobutiophenone (α-PBP) | Low Toxicity |

| Methcathinone (B1676376) | Low Toxicity |

| N-Ethylcathinone | Low Toxicity |

| α-Pyrrolidinopropiophenone (α-PPP) | Lowest Toxicity |

| N,N-Dimethylcathinone | Lowest Toxicity |

| Amfepramone | Lowest Toxicity |

Note: The table reflects the approximate rank order of toxicity based on the provided LC50 values, where a lower LC50 indicates higher toxicity.

Analytical Chemistry Methodologies for Buphedrone Research

Development and Validation of Chromatographic-Mass Spectrometric Methods

Chromatographic-mass spectrometric techniques are indispensable for the qualitative and quantitative analysis of buphedrone, offering robust platforms for its detection in complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the analysis of this compound, particularly in biological matrices. This method offers high sensitivity and selectivity, making it suitable for trace analysis. For instance, LC-MS/MS has been employed for the detection and quantification of this compound in blood samples, with reported concentrations in real cases ranging from 3 ng/mL to 127 ng/mL nih.gov.

LC-MS/MS methods for synthetic cathinones, including this compound, often involve optimizing parameters such as gas flow rate, gas temperature, nebulizer pressure, and capillary voltage mdpi.comoup.com. Multiple reaction monitoring (MRM) mode is commonly utilized for acquisition, where compounds are divided into different windows based on their retention times to enhance specificity mdpi.comoup.com.

A multi-analyte LC-MS/MS method has been developed and validated for the detection and quantification of 16 synthetic cathinones, including this compound, in human hair. This method achieved a limit of quantification (LOQ) of 5 pg/mg for this compound researchgate.netnih.gov. Another LC-MS/MS method for synthetic cathinones in urine and oral fluid reported linear ranges for this compound from 0.200 to 200 ng/mL, with method quantification limits (MQLs) of 0.200 ng/mL for Orbitrap and 0.070 ng/mL for QqQ mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the qualitative analysis of seized drugs, including synthetic cathinones like this compound researchgate.net. GC-MS methods for this compound typically involve sample preparation steps such as diluting the analyte in chloroform (B151607) swgdrug.org. Optimized chromatographic conditions often include specific column types (e.g., DB-1 MS), carrier gases (e.g., Helium), and temperature programs for the injector, transfer line, MS source, and oven swgdrug.org.

GC-MS has been used to identify this compound in powder samples, with reported purities ranging from 58-68% nih.gov. Challenges in GC-MS analysis of synthetic cathinones can include oxidative degradation, which may lead to the formation of enamines or imines. This degradation can be mitigated by using split injection to reduce residence time in the hot injector unodc.orgresearchgate.net. A validated GC-MS method for this compound in whole blood showed linearity between 5 and 500 ng/mL nih.gov.

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC), also referred to as UHPSC, is an emerging technique for the analysis of synthetic cathinones, including this compound caymanchem.comaafs.orgcaymanchem.comojp.gov. This method is particularly useful for separating polar compounds and can be interfaced with various detectors, such as single quadrupole mass detection and diode array ultraviolet detection, for quantitative analysis caymanchem.commdpi.com. UHPSFC offers advantages in handling polar compounds and provides efficient separation mdpi.com.

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are critical for isolating this compound from complex matrices, enhancing analytical sensitivity and minimizing matrix effects.

Quantitative Analysis and Method Validation Parameters

Linearity: Calibration curves are established to define the linear range of the method. For this compound, linearity has been demonstrated with determination coefficients (r²) above 0.99 nih.govmdpi.comeeer.org. Linear ranges can vary depending on the matrix and instrument, for example, 5-500 ng/mL in whole blood for GC-MS nih.gov, 0.200-200 ng/mL in urine for LC-MS/MS mdpi.com, and 0.100–100 ng/mL in human urine for UHPLC-MS/MS thermofisher.com.

Limits of Detection (LOD) and Quantification (LOQ): These parameters define the lowest concentrations at which the analyte can be reliably detected and quantified. For this compound, LOQs of 5 pg/mg in hair have been reported for LC-MS/MS researchgate.netnih.gov, and MQLs of 0.070 ng/mL for QqQ and 0.200 ng/mL for Orbitrap in urine mdpi.com. GC-MS methods have reported LODs between 2.5 µg/mL and 25 µg/mL nist.gov.

Accuracy and Precision: Accuracy assesses how close measured values are to the true value, while precision measures the reproducibility of results. Validation studies for this compound analytical methods have shown accuracy values typically within acceptable ranges (e.g., 70-120% or 80-120%) and relative mean errors for intra- and inter-day precision generally below 8.6% or within acceptable relative standard deviation (%RSD) limits (e.g., 0.40–7.83%) mdpi.comnih.govthermofisher.comcuny.edumdpi.comeeer.org.

Recovery: Recovery evaluates the efficiency of the extraction process. High and consistent recovery rates are crucial for accurate quantification. Reported recoveries for this compound and other synthetic cathinones using SPE methods typically range from 70.3% to 116.6% nih.govnih.govthermofisher.comcuny.edu.

Matrix Effects: Matrix effects refer to the influence of co-eluting components from the sample matrix on the ionization of the analyte in mass spectrometry. Methods are validated to ensure that matrix effects are minimized or compensated for, often through the use of matrix-matched calibration curves or internal standards mdpi.comthermofisher.comcuny.edu. Acceptable normalized matrix factors (e.g., 1±0.15 with a CV% ≤15) are typically achieved thermofisher.com.

Specificity and Selectivity

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected in the sample, such as impurities, degradation products, or matrix interferences jru-b.combiopharminternational.comyoutube.com. Selectivity, often used interchangeably with specificity, is the method's ability to differentiate the analyte from other components jru-b.com. For this compound and other synthetic cathinones, achieving high specificity and selectivity is critical due to the existence of numerous structural isomers and closely related compounds unodc.org.

Commonly employed techniques for this compound analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS or UHPLC-MS/MS), offer excellent specificity unodc.orgresearchgate.netnih.gov. LC-MS/MS, in particular, is highly sensitive and selective for both qualitative and quantitative analysis of synthetic cathinones in various matrices unodc.org. Specificity is typically evaluated by analyzing blank samples, samples spiked with known interferents, and samples containing the analyte, ensuring no significant interference at the analyte's retention time or characteristic mass transitions youtube.comeeer.orgunito.it. For instance, in LC-MS/MS, the selection of two or more specific product ions from a precursor ion in Multiple Reaction Monitoring (MRM) mode significantly enhances specificity by providing unique fragmentation patterns for this compound nih.govoup.comthermofisher.com.

Linearity and Calibration Curves

Linearity is a measure of an analytical method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range globalresearchonline.netjru-b.com. Calibration curves are established by analyzing a series of standards at different concentrations across the expected analytical range. The linearity is typically assessed by the correlation coefficient (R²) of the calibration curve eeer.orgunito.ittsijournals.com. A high R² value, generally above 0.99, indicates good linearity eeer.orgunito.itthermofisher.comnih.govoup.commdpi.comunito.it.

For this compound and related cathinones, reported linear ranges vary depending on the matrix and analytical technique:

| Matrix | Analytical Technique | Concentration Range | R² Value (Typical) | Reference |

| Wastewater | LC-MS/MS | 0.5–100 ng/mL | 0.9969–0.9999 | eeer.org |

| Human Urine | UHPLC-MS/MS | 0.100–100 ng/mL | Not specified | thermofisher.com |

| Serum | GC-MS | 20–1,000 ng/mL | 0.994–0.998 | oup.com |

| Urine | GC-MS | 100–1,000 ng/mL | 0.990–0.997 | unito.itunito.it |

| Oral Fluid | LC-MS/MS | IQL to 250 ng/mL (for this compound) | Not specified | oup.com |

| Urine | GC-NCI-MS/MS | Not specified (linear) | Not specified | longdom.org |

Note: IQL (Initial Quantitation Limit) is the lowest concentration on the calibration curve. oup.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that an analytical procedure can reliably differentiate from background noise biopharminternational.comikev.org. The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with acceptable accuracy and precision globalresearchonline.netunito.itnih.gov. LOD and LOQ are crucial for assessing the sensitivity of a method, particularly in forensic toxicology where low concentrations of substances may need to be detected. They are often determined based on signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) eeer.orgunito.itnih.govoup.com.

Reported LOD and LOQ values for this compound and other synthetic cathinones in various matrices are summarized below:

| Matrix | Analytical Technique | LOD Range (Typical) | LOQ Range (Typical) | Reference |

| Wastewater | LC-MS/MS | 0.01–2.91 ng/L (MDL) | 0.03–9.71 ng/L | eeer.org |

| Human Plasma | LC-HRMS | 0.1 µg/L (for MDPV) | 0.25 µg/L (for MDPV) | nih.gov |

| Human Urine | GC-NCI-MS/MS | 0.004–3.678 ppm (for cathinones) | 0.012–11.14 ppm (for cathinones) | longdom.org |

| Human Urine | GC-MS | 10–30 ng/mL | 30–100 ng/mL | unito.itunito.it |

| Human Urine | UHPLC-MS/MS | Not specified | 0.100 ng/mL (LLOQ for cathinones) | thermofisher.com |

| Human Oral Fluid | LC-MS/MS | 0.001–0.010 ng/mL (IDL for most cathinones) | 0.01–0.05 ng/mL (IQL for most cathinones); up to 250 ng/mL (for this compound) | oup.com |

| Human Blood | LC-MS/MS | 0.02–1.5 ng/mL (for 163 substances) | 0.02–1.5 ng/mL (for 163 substances) | unifi.it |

| Urine/Blood | LDTD-MS | 0.1–50 ng/mL (urine), 1–10 ng/mL (blood) | Not specified | ojp.gov |

Note: MDL (Method Detection Limit), LLOQ (Lower Limit of Quantification), IDL (Instrument Detection Limit), IQL (Instrument Quantitation Limit). eeer.orgoup.comthermofisher.comunifi.itojp.gov

Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of agreement between the test result and the accepted reference value biopharminternational.comyoutube.com. Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions biopharminternational.comyoutube.com. Precision is typically evaluated at different levels: intra-day (repeatability, within the same day) and inter-day (intermediate precision, over multiple days) globalresearchonline.netyoutube.comeeer.orgunito.itnih.govoup.comnih.gov. These parameters are crucial for demonstrating the reliability and reproducibility of an analytical method.

Acceptance criteria for accuracy often range from 70-120% recovery, especially at lower concentrations, while precision (expressed as %RSD or %CV) is typically expected to be below 20% eeer.orgunito.itnih.govoup.commdpi.comunito.itchromforum.org.

Representative accuracy and precision data for this compound and other synthetic cathinones:

| Matrix | Analytical Technique | Accuracy (% Recovery/Bias) | Intra-day Precision (%RSD/CV) | Inter-day Precision (%RSD/CV) | Reference |

| Wastewater | LC-MS/MS | 72.2–114.7% | 0.45–11.63% | 0.96–17.99% | eeer.org |

| Human Plasma | LC-HRMS | 86–109% (for MDPV) | ≤7.3% (for MDPV) | ≤3.2% (for MDPV) | nih.gov |

| Human Serum | GC-MS | Within 20% | Within 20% | Within 20% | oup.com |

| Human Urine | GC-MS | Within ±20% (bias) | 0.1–10.4% (low conc), 1.0–12.1% (high conc) | Not specified | unito.itunito.it |

| Human Blood | LC-MS/MS | Not specified (none showed poor accuracy) | 1.0–20.0% | 2.0–20.9% | unifi.it |

Robustness and Stability Studies

Robustness is a measure of an analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters globalresearchonline.netikev.orgmdpi.com. This includes minor changes in mobile phase composition, flow rate, column temperature, or pH of the buffer globalresearchonline.netmdpi.com. Robustness studies ensure that the method remains reliable under typical variations encountered in different laboratories or over time jru-b.comlgcstandards.com.

Stability studies evaluate the chemical stability of the analyte in the sample matrix under various storage conditions (e.g., temperature, light, pH) and for different durations researchgate.netnih.govresearchgate.net. Synthetic cathinones, including this compound, are known to be subject to degradation pathways, making stability a critical factor in forensic and clinical analysis researchgate.net.

Key findings on this compound and cathinone (B1664624) stability:

In wastewater, compounds were stable for 36 hours at room temperature and up to 7 days when stored in the dark at -20°C eeer.org.

For MDPV in plasma, stability was confirmed for 24 hours at room temperature, 72 hours at 4°C, and after 3 freeze-thaw cycles with less than 10% variability nih.gov.

Many synthetic cathinones were stable at 4°C for 72 hours and after 3 freeze-thaw cycles, but some were not stable at room temperature for 24 hours (losses up to 67.6%) researchgate.net.

Acidification of sample pH can significantly increase the stability of cathinones researchgate.net.

Processed samples (extracted analytes) have also been shown to be stable on the autosampler for several days researchgate.netgla.ac.uk.

In blood, stability studies showed that storage at -25°C and freeze/thaw cycles led to losses less than 12.8% for a range of substances unifi.it.

Application in Forensic Analytical Chemistry

Forensic analytical chemistry plays a vital role in detecting and quantifying illicit substances like this compound in biological samples for legal and investigative purposes ojp.govscholasticahq.com. The validated analytical methodologies discussed above are directly applied in this field to provide reliable evidence.

Detection in Biological Matrices (e.g., Urine, Hair)

The choice of biological matrix for drug detection depends on the objective of the analysis, such as the desired detection window or the type of information sought (e.g., recent use vs. historical use) scholasticahq.comunodc.org. Urine, blood, and hair are the most common matrices used in forensic toxicology researchgate.netnih.govscholasticahq.com.

Detection in Urine: Urine is a frequently used matrix due to its ease of collection and relatively high concentrations of drugs and their metabolites nih.govscholasticahq.com.

Methods: GC-MS and LC-MS/MS are widely used for this compound detection in urine. Sample preparation often involves extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes from the complex urine matrix researchgate.netnih.govunito.itlongdom.orggla.ac.uk.

Detection Windows: Urine typically offers a detection window of several hours to 3 days for many drugs scholasticahq.comunodc.org.

Research Findings: Methods have been developed for the simultaneous determination of multiple synthetic cathinones, including this compound, in urine. For instance, a GC-NCI-MS/MS method achieved LODs in the range of 0.004-3.678 ppm and LOQs of 0.012-11.14 ppm for a mixture of ten synthetic cathinones in urine longdom.org. Another GC-MS method reported LODs between 10 and 30 ng/mL and LOQs between 30 and 100 ng/mL for several synthetic cathinones in urine unito.itunito.it. UHPLC-MS/MS methods for cathinones in urine have shown LLOQs as low as 0.100 ng/mL thermofisher.com.

Detection in Blood: Blood samples provide information about recent drug use and the concentration of the parent drug and its active metabolites, which can be critical in cases of impairment or overdose nih.govscholasticahq.com.

Methods: LC-MS/MS and UHPLC-MS/MS are preferred for blood analysis due to their high sensitivity and ability to handle complex matrices researchgate.netnih.govunifi.it. Protein precipitation is a common sample preparation step for blood nih.govunifi.it.

Detection Windows: Blood typically has a shorter detection window, ranging from several hours to 1-2 days scholasticahq.comunodc.org.

Research Findings: A fully validated LC-MS/MS screening method in blood for 163 substances, including NPS, reported limits of quantification from 0.02 to 1.5 ng/mL unifi.it. Laser Diode Thermal Desorption (LDTD) coupled with MS has also been explored for rapid screening of controlled substances in blood, with LODs for synthetic cathinones generally ranging from 1–10 ng/mL ojp.gov.

Detection in Hair: Hair analysis offers a significantly longer detection window, providing evidence of drug use over weeks to several months or even years, depending on the hair length analyzed scholasticahq.comunodc.orgnih.gov. This makes it valuable for investigating chronic drug use or historical exposure unodc.orgojp.gov.

Methods: UHPLC-MS/MS is a common technique for detecting NPS in hair due to its analytical performance nih.govnih.gov. Sample preparation for hair often involves washing, cutting, and extraction (e.g., with methanol (B129727) or buffer incubation followed by SPE) to release the analytes from the keratin (B1170402) matrix nih.govnih.gov.

Detection Windows: Hair can provide a detection window of months to years, as drugs are incorporated into the keratin matrix as hair grows scholasticahq.comunodc.orgnih.gov.

Research Findings: Methods have been developed to determine this compound and other synthetic cathinones in hair using UHPLC-MS/MS after methanolic extraction nih.gov. Studies have detected synthetic cathinones in hair samples from high-risk populations, demonstrating the utility of this matrix for assessing long-term exposure nih.gov.

Identification in Non-Biological Material (e.g., Seized Powders)

The identification of this compound in non-biological materials, such as seized powders, is a critical aspect of forensic chemistry. A diverse array of analytical techniques is employed for both screening and confirmatory purposes, often in combination to ensure unequivocal identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the preliminary identification of this compound in forensic laboratories due to its ability to screen a wide range of volatile psychoactive compounds. nih.govinvivochem.cn High-Pressure Liquid Chromatography with Diode Array Detection (HPLC-DAD) also serves as a valuable method for the analysis of such powder samples. nih.gov

More advanced liquid chromatography techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), are increasingly utilized. LC-MS/MS is considered a gold standard for forensic identification, particularly for its sensitivity and ability to analyze complex mixtures. invivochem.cn Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight–Mass Spectrometry (UHPLC-QTOF-MS) also contributes to robust identification by providing high-resolution mass data. invivochem.cn

Vibrational spectroscopies, such as Fourier Transform Infrared Spectroscopy (FTIR) and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR), are instrumental for both screening and confirmatory analyses, providing crucial structural information. Characteristic infrared spectra of synthetic cathinones, including this compound, typically show an intense absorption band at 1700-1674 cm⁻¹ corresponding to the carbonyl stretching, a medium to strong peak at 1605-1580 cm⁻¹ indicative of aromatic ring (C=C) stretching vibrations, and bands with lower intensity near 2700-2400 cm⁻¹ associated with an amine salt. invivochem.cn Raman spectroscopy is another vibrational technique used for the identification and characterization of cathinones, capable of discriminating between regioisomers and derivatives.

Given the proliferation of this compound analogues and the structural similarities among synthetic cathinones, the combination of multiple complementary analytical techniques is highly recommended for reliable and unambiguous identification. invivochem.cn Reference standards are generally required to confirm the identity of the detected substances.

Table 1: Common Analytical Techniques for this compound Identification in Non-Biological Materials

| Analytical Technique | Primary Application | Key Information Provided |

| GC-MS | Preliminary identification, screening | Mass fragmentation patterns, retention times |

| HPLC-DAD | Identification, purity assessment | UV-Vis absorption spectra, retention times |

| LC-MS/MS, LC-HRMS, UHPLC-QTOF-MS | Confirmatory identification, high sensitivity, complex mixtures | Molecular weight, fragmentation patterns, elemental composition |

| FTIR / ATR-FTIR | Screening, confirmatory, structural elucidation | Characteristic functional group vibrations (e.g., carbonyl, aromatic ring, amine salt) |

| NMR Spectroscopy | Structural elucidation, identification of unknowns | Detailed molecular structure, connectivity of atoms |

| Raman Spectroscopy | Identification, characterization, regioisomer discrimination | Vibrational fingerprints, molecular structure |

| Colorimetric Tests | Presumptive screening | Color reactions indicating presence of certain functional groups |

Profiling of Co-Occurring Substances

The profiling of co-occurring substances alongside this compound in seized materials is crucial for understanding the dynamics of illicit drug markets, identifying synthesis routes, and assessing potential risks associated with polydrug use. Analytical techniques employed for identification are equally vital for profiling mixtures. invivochem.cn

Research findings indicate that this compound is often not the sole psychoactive substance in seized products. In one study involving 15 seized products, this compound was the only psychoactive compound in merely five instances. nih.gov It was frequently found mixed with other synthetic cathinones, notably 4-methylethcathinone (4-MEC) and methylenedioxypyrovalerone (MDPV). nih.gov

Other synthetic cathinone derivatives commonly co-occurring with this compound in seized samples include 4'-methyl-α-pyrrolidinohexanophenone (MPHP), α-pyrrolidinohexanophenone (α-PHP), 3-fluoromethcathinone (B604977) (3-FMC), methedrone, methylone, N-ethylcathinone, and pentedrone (B609907). Beyond other psychoactive substances, common adulterants or cutting agents identified in these mixtures include caffeine, which is frequently detected, and ethylphenidate. Chromatographic profiles derived from techniques like GC-MS are instrumental in differentiating and identifying the various components within these complex mixtures.

Table 2: Common Co-Occurring Substances with this compound in Seized Materials

| Substance Name | Chemical Class (if applicable) | Role in Mixture (Psychoactive/Adulterant) |

| 4-Methylethcathinone (4-MEC) | Synthetic Cathinone | Psychoactive |

| Methylenedioxypyrovalerone (MDPV) | Synthetic Cathinone | Psychoactive |

| 4'-Methyl-α-pyrrolidinohexanophenone (MPHP) | Synthetic Cathinone | Psychoactive |

| α-Pyrrolidinohexanophenone (α-PHP) | Synthetic Cathinone | Psychoactive |

| 3-Fluoromethcathinone (3-FMC) | Synthetic Cathinone | Psychoactive |

| Methedrone | Synthetic Cathinone | Psychoactive |

| Methylone | Synthetic Cathinone | Psychoactive |

| N-Ethylcathinone | Synthetic Cathinone | Psychoactive |

| Pentedrone | Synthetic Cathinone | Psychoactive |

| Caffeine | Xanthine alkaloid | Adulterant/Cutting Agent |

| Ethylphenidate | Stimulant, Piperidine (B6355638) derivative | Adulterant/Cutting Agent |

Structure Activity Relationship Sar Studies and Computational Chemistry

In Silico Modeling for Predicting Pharmacological Activity

In silico modeling plays a significant role in predicting the potential pharmacological activity of compounds like buphedrone. These computational methods utilize the molecule's chemical structure to estimate its interaction with biological targets, such as neurotransmitter transporters and receptors. By analyzing molecular descriptors and properties, in silico models can offer insights into the likely effects of this compound within the body mdpi.comlifechemicals.com. This approach is particularly valuable for new psychoactive substances where experimental data may be limited, allowing for a preliminary assessment of potential risks and mechanisms of action scielo.brresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analyses build upon SAR by developing mathematical models that relate a compound's biological activity to its quantifiable molecular descriptors. For synthetic cathinones, including this compound, QSAR models can be used to predict activity at monoamine transporters like the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) scielo.brresearchgate.netwikipedia.org. These models can help identify which structural features are most influential in determining the potency and selectivity of this compound at these targets researchgate.netacs.org. Studies have shown that factors such as the steric bulk of substituents on the aromatic ring can influence selectivity for DAT versus SERT among cathinone (B1664624) analogs acs.org.

An example of QSAR analysis in the context of synthetic cathinones involved studying a dataset of derivatives and their in vitro affinity for the norepinephrine transporter (NET). A QSAR model developed from this data demonstrated good predictive capacity for assessing the potential risk of amphetamine-type substances based on their affinity for NET scielo.brresearchgate.net. While this specific study focused on NET affinity, the methodology is applicable to understanding this compound's interactions with other monoamine transporters as well.

Molecular Docking Simulations for Receptor and Transporter Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) and affinity of a small molecule (ligand), such as this compound, when bound to a protein target, such as a receptor or transporter upm.edu.myrasayanjournal.co.in. These simulations provide a detailed view of the molecular interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the binding process.

For this compound, molecular docking can be employed to study its interactions with monoamine transporters like DAT, NET, and SERT, which are known targets for many stimulants wikipedia.orgresearchgate.net. By simulating how this compound fits into the binding pockets of these transporters, researchers can gain insights into its mechanism of action and compare its predicted binding affinity to that of other known substrates or inhibitors researchgate.net. Molecular docking studies on cathinone analogs targeting the human dopamine transporter (hDAT) have identified key binding pocket residues involved in the interaction researchgate.net.

Computational Prediction of Bioavailability and Blood-Brain Barrier Permeation

Predicting how easily a compound can be absorbed, distributed, metabolized, and excreted (ADME properties), as well as its ability to cross the blood-brain barrier (BBB), is critical for understanding its pharmacological effects. Computational methods are widely used to predict these pharmacokinetic properties mdpi.com.

In silico models can estimate parameters relevant to bioavailability and BBB permeation, such as lipophilicity (logP), molecular weight, and polar surface area nih.govcapes.gov.brnih.gov. These descriptors are known to influence a molecule's ability to cross biological membranes, including the BBB mdpi.comnih.govcapes.gov.br. Machine learning models trained on datasets of compounds with known BBB permeability have been developed and show high accuracy in predicting whether a substance can cross this barrier capes.gov.brfrontiersin.org.

Computational analyses, including ADMET predictions, have been applied to synthetic cathinones to assess their potential to permeate the blood-brain barrier researchgate.net. Studies suggest that certain structural features, such as pyrrolidine (B122466) substitutions, may increase the probability of BBB permeation among synthetic cathinones researchgate.net.

Enantiomeric SAR Investigations

This compound possesses a chiral center at the alpha carbon of its side chain, meaning it can exist as two enantiomers (stereoisomers that are non-superimposable mirror images) caymanchem.comwho.int. Enantiomers of chiral drugs can exhibit different pharmacological activities, potency, and metabolic profiles due to their specific three-dimensional interactions with biological targets ucla.edu.

Enantiomeric SAR investigations specifically examine how the stereochemistry of a chiral compound influences its interaction with biological systems. For this compound, this would involve studying the individual (S)- and (R)-enantiomers to determine if there are differences in their binding affinity to transporters or receptors, their metabolic fate, or their in vivo effects. While this compound is often encountered as a racemic mixture (a 50:50 mix of both enantiomers), the potential for differential activity between its enantiomers highlights the importance of stereochemical considerations in SAR studies who.int. Research on other chiral synthetic cathinones, such as MDPV, has demonstrated enantioselective occurrence and toxicity, underscoring the relevance of this area of study for this compound as well dntb.gov.ua.

Q & A

Q. How to obtain ethical approval for studies involving human-derived samples exposed to this compound?

- Process : Submit detailed protocols to institutional review boards (IRBs), including participant selection criteria and data anonymization methods. Use pre-approved questionnaires to gather demographic/usage data without compromising privacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.